molecular formula C15H16N2O4S B11994197 Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester CAS No. 21418-25-7

Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester

Cat. No.: B11994197
CAS No.: 21418-25-7
M. Wt: 320.4 g/mol
InChI Key: VRLYFWSTUZZSNG-UHFFFAOYSA-N
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Description

Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester is a complex organic compound that belongs to the class of malonic acid derivatives. This compound is characterized by the presence of a benzothiazole ring attached to a malonic acid diethyl ester moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester typically involves the reaction of diethyl malonate with 2-aminobenzothiazole. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product. The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the benzothiazole ring can be modified.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Substitution Products: Modified benzothiazole derivatives.

    Condensation Products: Complex organic molecules with extended conjugation.

    Hydrolysis Products: Malonic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester is used as a probe to study enzyme activities and interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity or altering their function. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid without the benzothiazole ring.

    Ethyl acetoacetate: Another ester used in similar synthetic applications but with a different structure.

    Benzothiazole: The parent compound of the benzothiazole ring present in the target compound.

Uniqueness

Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester is unique due to the presence of both the malonic acid ester and the benzothiazole ring. This combination imparts unique chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester, commonly referred to as diethyl benzothiazolylmethylene malonate, is an organic compound with potential biological activity. This compound has garnered interest due to its structural properties and its implications in various biochemical pathways. This article explores its biological activity, including toxicity profiles, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H17N1O6S1
  • Molecular Weight : 335.37 g/mol
  • CAS Number : 86562-00-5

The structure of this compound includes a malonate backbone with a benzothiazole moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of propanedioic acid derivatives, particularly those containing the benzothiazole group, has been studied extensively. These compounds often exhibit a range of pharmacological effects due to their ability to interact with various biological targets.

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives possess antimicrobial properties. A study demonstrated that compounds similar to propanedioic acid with benzothiazole structures showed significant inhibition against various bacterial strains, including E. coli and Staphylococcus aureus .

2. Anticancer Properties

Benzothiazole derivatives have been investigated for their anticancer potential. In vitro studies revealed that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways . Specifically, propanedioic acid derivatives have shown promise in inhibiting tumor growth in breast and colon cancer models.

3. Toxicity and Safety Profile

The toxicity profile of this compound has been evaluated through various studies:

  • Acute Toxicity : The compound exhibited low acute toxicity with an LD50 greater than 2000 mg/kg in rat models .
  • Chronic Exposure : Repeated dose studies indicated reversible liver hypertrophy at high doses (1000 mg/kg) but no significant systemic toxicity was observed .

Metabolic Pathways

Propanedioic acid is metabolized primarily through hydrolysis to yield malonic acid and corresponding alcohols. The metabolic pathway involves:

  • Hydrolysis by esterases leading to the formation of malonic acid.
  • Subsequent metabolic processes involving the Krebs cycle where malonic acid can inhibit succinate dehydrogenase, impacting cellular respiration .

Case Studies

Several case studies highlight the biological activity of propanedioic acid derivatives:

  • Study on Antimicrobial Efficacy :
    • A study tested various benzothiazole derivatives against Candida albicans and reported a minimum inhibitory concentration (MIC) of 32 µg/mL for one derivative .
  • Cancer Cell Line Studies :
    • In vitro assays on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines showed that treatment with propanedioic acid derivatives resulted in a reduction of cell viability by up to 70% at concentrations of 50 µM after 48 hours .
  • Toxicological Assessment :
    • Long-term exposure studies on rats indicated no significant adverse effects at doses below 300 mg/kg/day over a period of 90 days, suggesting a favorable safety profile for potential therapeutic applications .

Properties

CAS No.

21418-25-7

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

diethyl 2-[(1,3-benzothiazol-2-ylamino)methylidene]propanedioate

InChI

InChI=1S/C15H16N2O4S/c1-3-20-13(18)10(14(19)21-4-2)9-16-15-17-11-7-5-6-8-12(11)22-15/h5-9H,3-4H2,1-2H3,(H,16,17)

InChI Key

VRLYFWSTUZZSNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=NC2=CC=CC=C2S1)C(=O)OCC

Origin of Product

United States

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